Cas no 1270440-14-6 (4-amino-4-(2-fluorophenyl)butanoic acid)

4-amino-4-(2-fluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2-fluorophenyl)butanoic acid
- EN300-1846456
- 1270440-14-6
- SCHEMBL23217529
- AKOS006321037
-
- インチ: 1S/C10H12FNO2/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
- InChIKey: XWXZKDGYLBXIDA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C(CCC(=O)O)N
計算された属性
- せいみつぶんしりょう: 197.08520679g/mol
- どういたいしつりょう: 197.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
4-amino-4-(2-fluorophenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846456-5g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1846456-0.5g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1846456-5.0g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1846456-10.0g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1846456-0.05g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1846456-0.1g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1846456-2.5g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1846456-10g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1846456-0.25g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1846456-1.0g |
4-amino-4-(2-fluorophenyl)butanoic acid |
1270440-14-6 | 1g |
$1100.0 | 2023-06-01 |
4-amino-4-(2-fluorophenyl)butanoic acid 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4-amino-4-(2-fluorophenyl)butanoic acidに関する追加情報
Comprehensive Overview of 4-amino-4-(2-fluorophenyl)butanoic acid (CAS No. 1270440-14-6): Properties, Applications, and Research Insights
4-amino-4-(2-fluorophenyl)butanoic acid (CAS No. 1270440-14-6) is a fluorinated organic compound with a unique structural framework, combining an aromatic 2-fluorophenyl group with a butanoic acid backbone. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a building block for drug discovery and its role in modulating biological pathways. The presence of both amino and carboxylic acid functional groups enhances its versatility in synthetic chemistry, making it a valuable intermediate for designing small-molecule therapeutics.
Recent studies highlight the growing demand for fluorinated compounds in medicinal chemistry, driven by their enhanced metabolic stability and bioavailability. 4-amino-4-(2-fluorophenyl)butanoic acid aligns with this trend, as the fluorine atom influences electronic properties and binding affinity to target proteins. Researchers are exploring its applications in central nervous system (CNS) disorders, given its structural similarity to neurotransmitters like GABA. This connection has sparked interest in platforms such as PubMed and ScienceDirect, where queries like "fluorophenyl derivatives in neurology" or "amino acid-based drug design" frequently appear.
From a synthetic perspective, CAS No. 1270440-14-6 is often utilized in peptide mimetics and enzyme inhibitor development. Its chirality at the 4-position opens avenues for stereoselective synthesis, a hot topic in asymmetric catalysis. Laboratories leverage techniques like HPLC purification and NMR spectroscopy to characterize this compound, ensuring high purity for downstream applications. Notably, patent databases reveal its inclusion in formulations targeting inflammatory markers, further underscoring its therapeutic potential.
Environmental and green chemistry considerations are also shaping the discourse around 4-amino-4-(2-fluorophenyl)butanoic acid. With increasing scrutiny on sustainable synthesis, researchers are optimizing routes to minimize waste, employing biocatalysts or flow chemistry methods. These innovations address search trends like "eco-friendly fluorochemical production" and align with regulatory frameworks such as REACH.
In summary, 4-amino-4-(2-fluorophenyl)butanoic acid represents a multifaceted tool for modern chemistry and life sciences. Its intersection with drug discovery, material science, and sustainability ensures its relevance in both academic and industrial settings. As AI-driven platforms like IBM RXN accelerate molecular design, this compound’s adaptability positions it as a key player in next-generation research.
1270440-14-6 (4-amino-4-(2-fluorophenyl)butanoic acid) 関連製品
- 326866-31-3(methyl N-4-({3-(4-ethoxyphenyl)carbamoylpiperidin-1-yl}sulfonyl)phenylcarbamate)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
- 877651-94-0(6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)
- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
- 2172473-28-6(2-1-cyclopentyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 5463-78-5(1-(2-nitrophenyl)butane-1,3-dione)
- 90925-42-1((3-Methoxy-2,6-dimethylphenyl)methanol)
- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)
- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)
- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)




